molecular formula C14H14N2O5S B3990000 3-nitro-N-(2-phenoxyethyl)benzenesulfonamide

3-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B3990000
M. Wt: 322.34 g/mol
InChI Key: JEBDDCQYDLRGGB-UHFFFAOYSA-N
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Description

3-Nitro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a nitro group, a phenoxyethyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(2-phenoxyethyl)benzenesulfonamide typically involves multiple steps, starting with the nitration of the corresponding benzene derivative to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Nitro-N-(2-phenoxyethyl)benzenesulfonamide has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

  • Industry: The compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-nitro-N-(2-phenoxyethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonamide group play crucial roles in its biological activity, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 3-Nitro-N-(2-phenoxyethyl)benzamide: This compound is structurally similar but lacks the sulfonamide group.

  • 2-Nitro-N-(2-phenoxyethyl)aniline: Another related compound with a different arrangement of functional groups.

Uniqueness: 3-Nitro-N-(2-phenoxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

3-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c17-16(18)12-5-4-8-14(11-12)22(19,20)15-9-10-21-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBDDCQYDLRGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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